

Application Notes and Protocols for (7S)-BAY-593 in Mouse Models

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Compound of Interest

Compound Name: (7S)-BAY-593

Cat. No.: B12369927

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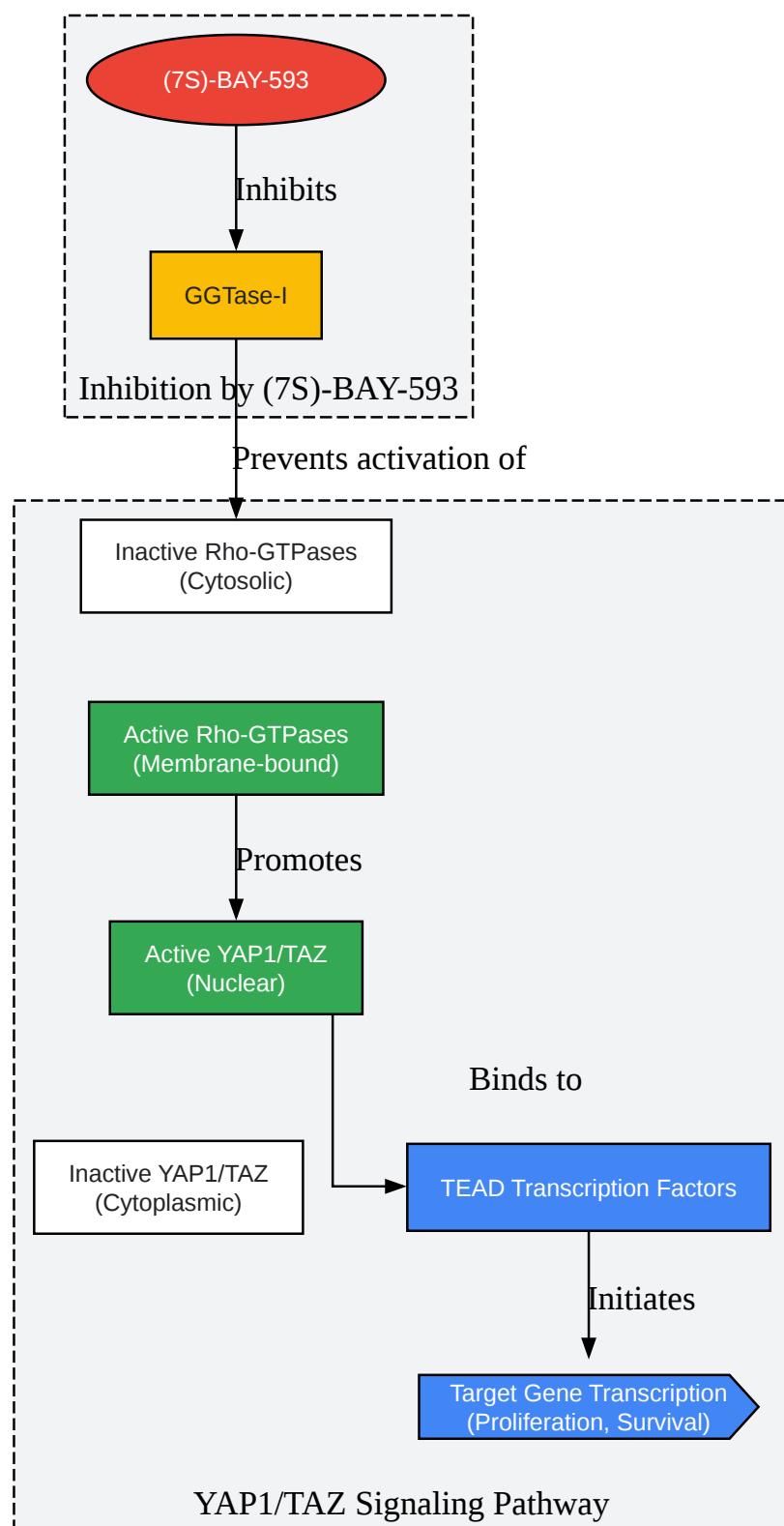
For Researchers, Scientists, and Drug Development Professionals

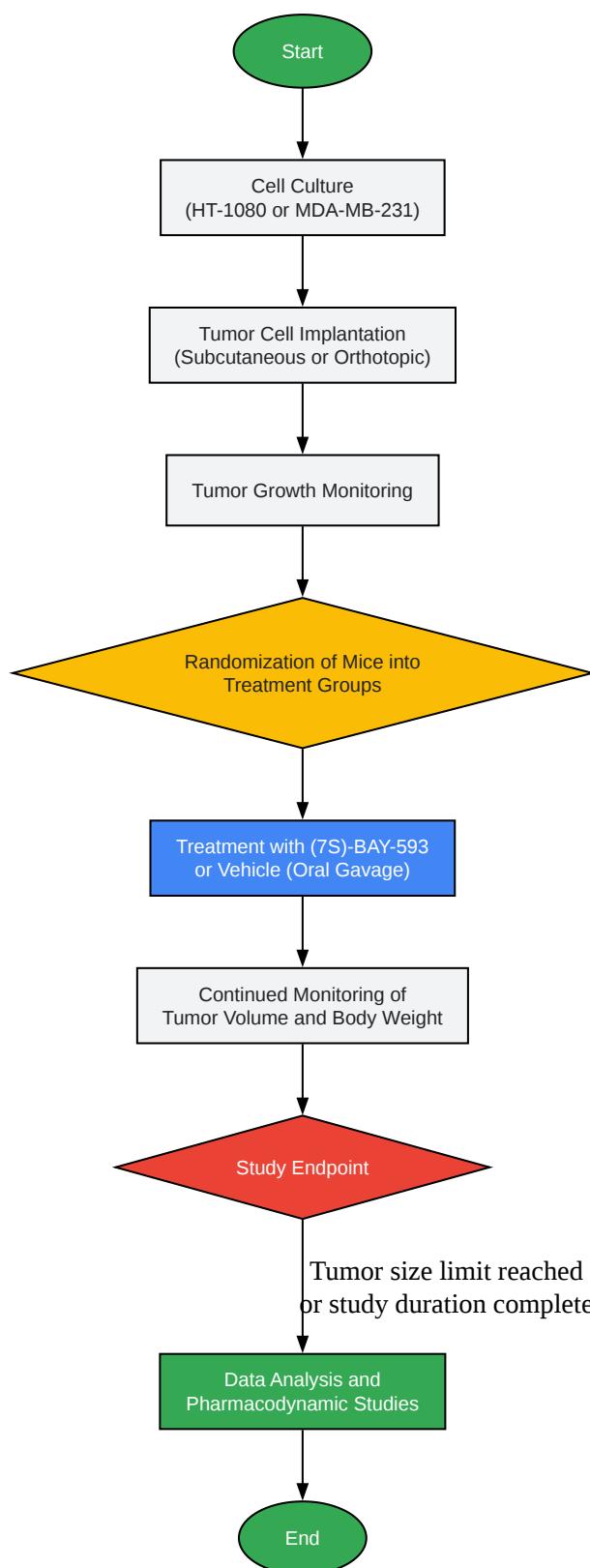
Introduction

(7S)-BAY-593 is the S-enantiomer of BAY-593, a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). By inhibiting GGTase-I, **(7S)-BAY-593** effectively blocks the activation of Rho-GTPases, leading to the inactivation of the oncogenic YAP1/TAZ signaling pathway.^[1] This mechanism underlies its demonstrated anti-tumor activity in various cancer models. These application notes provide detailed protocols for the use of **(7S)-BAY-593** in preclinical mouse models of cancer, specifically focusing on fibrosarcoma and triple-negative breast cancer xenografts.

Mechanism of Action: Inhibition of the YAP1/TAZ Signaling Pathway

(7S)-BAY-593 targets GGTase-I, a critical enzyme in the prenylation of small GTPases, including those of the Rho family. Prenylation is a post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their activation. By inhibiting GGTase-I, **(7S)-BAY-593** prevents the activation of Rho-GTPases. This, in turn, disrupts the downstream signaling cascade that leads to the activation of the transcriptional co-activators YAP1 and TAZ. The inactivation of YAP1/TAZ prevents their translocation to the nucleus and subsequent binding to TEAD transcription factors, ultimately inhibiting the expression of genes that promote cell proliferation and survival.



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References

- 1. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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